An In-Depth Technical Guide to 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine (CAS 1205194-49-5): A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine (CAS 1205194-49-5): A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine, a heterocyclic compound embodying the pharmacologically significant pyrazole scaffold. While direct, in-depth literature on this specific molecule is emerging, this document synthesizes established principles of pyrazole chemistry, data from closely related analogues, and the broad therapeutic potential of this chemical class to provide a robust resource for researchers. We will delve into its synthesis, chemical properties, and potential biological significance, underpinned by proven experimental insights and methodologies.
Introduction: The Pyrazole Core in Medicinal Chemistry
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical and physical properties. This scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Its versatility allows it to serve as a bioisosteric replacement for other aromatic rings and to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.[2] Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[3][4][5]
The subject of this guide, 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine, combines the pyrazole core with a 4-amino substituent, a common feature in bioactive molecules that can serve as a key pharmacophore or a synthetic handle for further derivatization. The N1-substitution with a 2-methylbenzyl group introduces a lipophilic and sterically defined moiety that can influence the molecule's pharmacokinetic profile and target binding affinity. The exploration of such substituted aminopyrazoles is a fertile ground for the discovery of novel therapeutics.
Synthesis and Characterization
The synthesis of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine can be approached through several established routes for N-alkylation of pyrazoles. A primary challenge in the synthesis of unsymmetrical pyrazoles is controlling the regioselectivity of the N-alkylation, as the reaction can occur at either the N1 or N2 position.[6]
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the benzyl group from the pyrazole nitrogen, leading back to 1H-pyrazol-4-amine or a protected precursor.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol: N-Alkylation of a Protected Pyrazole
A reliable method to synthesize the title compound involves a two-step process starting from the commercially available 4-nitropyrazole. This approach circumvents potential side reactions associated with the free amino group and allows for more controlled N-alkylation.
Step 1: N-Alkylation of 4-Nitropyrazole
This step focuses on the regioselective N1-alkylation of 4-nitropyrazole with 2-methylbenzyl bromide. The choice of base and solvent is crucial for directing the alkylation to the desired nitrogen.[6][7]
-
Materials:
-
4-Nitropyrazole
-
2-Methylbenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of 4-nitropyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-methylbenzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-[(2-methylphenyl)methyl]-4-nitro-1H-pyrazole.
-
Step 2: Reduction of the Nitro Group
The final step involves the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[8]
-
Materials:
-
1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve 1-[(2-methylphenyl)methyl]-4-nitro-1H-pyrazole (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the reaction vessel and backfill with hydrogen gas (balloon pressure is typically sufficient).
-
Stir the reaction vigorously at room temperature for 4-6 hours, or until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, 1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine.
-
Caption: Proposed two-step synthesis workflow.
Characterization
The structural confirmation of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine would rely on standard analytical techniques.
| Property | Expected Value/Observation |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.20-7.35 (m, 4H, Ar-H), 7.10 (s, 1H, pyrazole-H), 6.55 (s, 1H, pyrazole-H), 5.15 (s, 2H, CH₂), 3.50 (br s, 2H, NH₂), 2.30 (s, 3H, CH₃). Note: Chemical shifts are predictive and may vary. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 140-145 (pyrazole-C), 136-138 (Ar-C), 125-130 (Ar-CH), 115-120 (pyrazole-CH), 50-55 (CH₂), 18-22 (CH₃). Note: Chemical shifts are predictive and may vary. |
| Mass Spectrometry | ESI-MS: m/z = 188.1182 [M+H]⁺ |
Potential Applications in Drug Discovery
The structural motifs present in 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine suggest its potential as a valuable building block or lead compound in several therapeutic areas.
Kinase Inhibition
The 1-benzyl-1H-pyrazole scaffold has been identified as a promising core for the development of Receptor Interacting Protein 1 (RIP1) kinase inhibitors, which are being investigated for the treatment of diseases associated with necrosis.[9] Furthermore, various pyrazole derivatives are known to be potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are established targets in oncology.[10] The 4-amino group can act as a crucial hydrogen bond donor, mimicking the hinge-binding interactions observed in many kinase inhibitors.
Caption: Hypothesized binding mode in a kinase active site.
Phosphodiesterase (PDE) Inhibition
A patent has disclosed a compound with a closely related core, 5-Methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-7-(oxan-4-yl)-[6][11]triazolo[1,5-a]pyrimidin-2-amine, as a phosphodiesterase 2 (PDE2) inhibitor.[5] This suggests that the 1-[(2-methylphenyl)methyl]-1H-pyrazol-4-yl moiety is a viable scaffold for targeting the active site of PDEs. PDE inhibitors are a well-established class of drugs with applications in cardiovascular, respiratory, and neurological disorders.
Conclusion and Future Directions
1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine represents a molecule of significant interest for medicinal chemists and drug discovery scientists. Its synthesis is achievable through established and optimizable protocols, and its structure combines the privileged pyrazole core with functionalities known to interact with key biological targets. While specific biological data for this compound is not yet widely published, the extensive research on related pyrazole derivatives strongly supports its potential as a lead structure for the development of novel kinase or phosphodiesterase inhibitors.
Future research should focus on the efficient, regioselective synthesis of this compound and its analogues, followed by a comprehensive screening campaign against a panel of relevant biological targets. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising chemical scaffold.
References
- BenchChem Technical Support Team. (2025, December).
- Du, Z., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 569-574.
- Elnagdy, S., & Sarma, R. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10844-10857.
- Gao, C., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10988-10997.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Li, J. J. (2021). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.
- Liu, X., et al. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
- Moustafa, A. H., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
-
PubChem. (n.d.). 1H-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Seltzman, H. H., et al. (2011). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Tetrahedron Letters, 52(38), 4846-4848.
- Sławiński, J., et al. (2010). the synthesis of some derivatives based on the 4-benzyl-1h-pyrazole-3,5-diamine. Heterocycles, 83(2), 379-392.
- Titi, A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 4987.
-
U.S. Patent No. US10239882B2. (2019). Substituted 5-methyl-[6][11]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors.
- U.S. Patent Application No. US20210009566A1. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
-
Various Authors. (n.d.). Organic Syntheses. Retrieved from [Link]
- World Intellectual Property Organization. (2015).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(2-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine | 618092-90-3 [sigmaaldrich.com]
- 4. US10239882B2 - Substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]
- 11. chemscene.com [chemscene.com]
